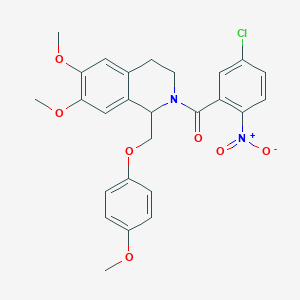

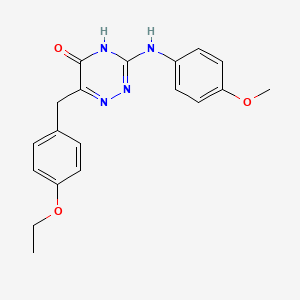

1-(2-Phenoxyethyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

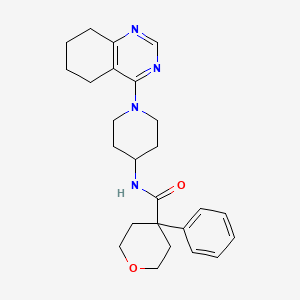

The compound is a urea derivative, which means it likely contains a functional group with the pattern (NH2)C=O. Urea derivatives are common in medicinal chemistry and have a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely includes a phenoxyethyl group, a propylsulfonyl group, and a tetrahydroisoquinolinyl group attached to a urea core. These groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s used or stored. For example, it might be susceptible to hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its molecular weight, the presence and nature of any functional groups, and its overall shape and size .Aplicaciones Científicas De Investigación

1. Enzyme Inhibition and Selectivity

- Inhibition of Phenylethanolamine N-methyltransferase (PNMT): The compound 7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (SK&F 29661, 1), similar in structure to the query compound, is a potent inhibitor of PNMT, an enzyme important in neurotransmitter regulation. Unlike other inhibitors, it is highly selective toward PNMT over the alpha 2-adrenoceptor, indicating its potential for targeted therapeutic applications (Grunewald et al., 1997).

2. Synthesis and Chemical Modification

- Microwave-Assisted Demethylation: A microwave-enhanced method for demethylating methyl phenyl ethers, like the query compound, uses neat methanesulfonic acid. This method is significant for radiochemistry and synthesizing precursors for labeling by alkylation (Fredriksson & Stone-Elander, 2002).

- Synthesis of Alzheimer and Antioxidant Agents: Novel dopamine analogs incorporating urea and sulfonamide functional groups, similar to the query compound, have been synthesized and show potential for treating Alzheimer's disease. These compounds exhibit inhibition of acetylcholinesterase and butyrylcholinesterase and have significant antioxidant activities (Gök et al., 2021).

3. Potential in Cancer Research

- Histone Deacetylase Inhibitors: A series of compounds, including 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, have been developed as potent histone deacetylase (HDAC) inhibitors. They are cytotoxic to prostate cancer cells, suggesting potential applications in cancer treatment (Liu et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound would depend on its intended use or biological activity. Potential areas of interest could include exploring its mechanism of action, optimizing its structure for improved activity or reduced side effects, or investigating its potential uses in new applications .

Propiedades

IUPAC Name |

1-(2-phenoxyethyl)-3-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c1-2-14-29(26,27)24-12-10-17-8-9-19(15-18(17)16-24)23-21(25)22-11-13-28-20-6-4-3-5-7-20/h3-9,15H,2,10-14,16H2,1H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXIZAKRQMPRFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2-Isopropyl-5-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B2572262.png)

![4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2572268.png)

![Methyl 6-isopropyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2572271.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2572277.png)

![1-N',6-N'-bis[(2,4,6-trimethylphenyl)sulfonyl]hexanedihydrazide](/img/structure/B2572280.png)